molecular formula C11H12F3NO2 B12316275 N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B12316275
M. Wt: 247.21 g/mol
InChI Key: DWAYVADTIIHHJX-UHFFFAOYSA-N
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Description

N-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide (CAS 1156116-24-3) is a chemical compound with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol . This benzamide derivative is identified as a research chemical and is offered exclusively for laboratory research purposes. This compound is structurally characterized by a benzamide core substituted with a trifluoromethyl group and an N-(1-hydroxypropan-2-yl) side chain, which incorporates both hydroxy and secondary amine functionality . Compounds containing the trifluoromethyl group and benzamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities and pharmacokinetic properties . Specifically, this compound has been identified in patent literature as being relevant to research on treatments for disorders associated with BK (Big Potassium) channel modulation . BK channels are involved in various physiological processes, and their modulators are investigated for potential therapeutic applications in neurological conditions, vascular dysfunction, and other disorders . The presence of the trifluoromethyl group is a common pharmacophore in drug design, often enhancing metabolic stability, binding selectivity, and membrane permeability . The hydroxypropyl side chain further provides a site for potential molecular interactions and derivatization. Applications: This product is intended for research applications only, including but not limited to: • Biochemical research as a reference standard in BK channel modulation studies . • Use as a building block or intermediate in the synthesis of more complex molecules for pharmaceutical research . • Investigation of structure-activity relationships in medicinal chemistry programs, particularly for compounds targeting ion channels. Safety Information: Please refer to the Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H12F3NO2/c1-7(6-16)15-10(17)8-4-2-3-5-9(8)11(12,13)14/h2-5,7,16H,6H2,1H3,(H,15,17)

InChI Key

DWAYVADTIIHHJX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward approach involves activating 2-(trifluoromethyl)benzoic acid (1) for coupling with 1-hydroxypropan-2-ylamine (2). Activation is typically achieved using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), often paired with 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress racemization and enhance efficiency.

Representative Procedure :

  • Reagents : 2-(Trifluoromethyl)benzoic acid (1.0 equiv), 1-hydroxypropan-2-ylamine (1.2 equiv), HATU (1.1 equiv), N,N-diisopropylethylamine (DIEA, 2.5 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions : Stirred at room temperature for 12–24 hours under nitrogen.
  • Workup : Dilution with ethyl acetate, sequential washing with aqueous HCl (1M), sodium bicarbonate (5%), and brine. Organic layer dried over sodium sulfate and concentrated.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Yield : 70–85% with >95% purity (HPLC).

Acid Chloride Intermediate Route

Converting 2-(trifluoromethyl)benzoic acid to its acid chloride (3) prior to amidation offers higher reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are common chlorinating agents.

Procedure :

  • Chlorination :
    • 2-(Trifluoromethyl)benzoic acid (1.0 equiv) refluxed with SOCl₂ (3.0 equiv) in anhydrous DCM for 2 hours. Excess SOCl₂ removed under reduced pressure.
  • Amidation :
    • Acid chloride (3) dissolved in DCM, cooled to 0°C. 1-Hydroxypropan-2-ylamine (1.1 equiv) and triethylamine (2.0 equiv) added dropwise. Reaction stirred at room temperature for 4 hours.
  • Workup : As above.

Yield : 80–90% with minimal side products.

Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (DMF, DCM) enhance reagent solubility, while bases (DIEA, TEA) neutralize HCl generated during coupling. DMF increases reaction rate but complicates purification due to high boiling point.

Catalytic and Green Chemistry Approaches

Recent advances employ lipase enzymes (e.g., Candida antarctica lipase B) in non-aqueous media for enantioselective amidation, though yields remain moderate (50–60%). Microwave-assisted synthesis reduces reaction times to 10–30 minutes with comparable yields.

Industrial Scalability and Challenges

Cost-Efficiency Analysis

Method Cost (USD/kg) Yield (%) Purity (%)
Direct Amidation 120–150 70–85 95–98
Acid Chloride Route 90–110 80–90 97–99
Enzymatic 200–250 50–60 90–92

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, ArH), 7.72 (t, J = 7.6 Hz, 1H, ArH), 7.58 (d, J = 7.6 Hz, 1H, ArH), 6.20 (br s, 1H, NH), 4.10–4.05 (m, 1H, CH), 3.85 (dd, J = 12.0, 6.0 Hz, 1H, CH₂OH), 3.70 (dd, J = 12.0, 6.0 Hz, 1H, CH₂OH), 1.40 (d, J = 6.4 Hz, 3H, CH₃).
  • ¹³C NMR : δ 167.2 (C=O), 134.5–126.8 (ArC), 68.5 (CHOH), 55.3 (CH), 22.1 (CH₃).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30): Retention time 6.8 min, purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of N-(1-oxopropan-2-yl)-2-(trifluoromethyl)benzamide.

    Reduction: Formation of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of benzamides, particularly those with trifluoromethyl groups, exhibit significant activity against various pathogens, including bacteria and protozoa. For instance, studies have shown that compounds similar to N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide can inhibit the growth of Mycobacterium tuberculosis and Leishmania donovani, suggesting its potential as a lead compound in anti-infective drug development .

1.2 Antiprotozoal Activity

This compound and its analogs have been screened for activity against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. Structure-activity relationship (SAR) studies reveal that modifications to the benzamide structure can enhance potency against these parasites. For example, certain derivatives showed up to 21-fold increased activity compared to standard treatments like chloroquine .

Agrochemical Applications

2.1 Pesticide Development

The trifluoromethyl group in this compound enhances lipophilicity, making it a candidate for developing novel pesticides. Compounds with similar structures have demonstrated efficacy against a range of fungal pathogens, indicating that this compound could be explored for agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological profile. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to biological targets. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which are desirable traits in drug design.

Compound Key Features Biological Activity
This compoundHydroxyl and trifluoromethyl groupsAntimicrobial, antiprotozoal
N-benzoyl-2-hydroxybenzamideHydroxyl group onlyActive against Toxoplasma gondii
Trifluoromethyl derivativesTrifluoromethyl group onlyEffective against Mycobacterium tuberculosis

Case Studies

4.1 Case Study: Antimalarial Activity

In a study evaluating various benzamide derivatives, this compound was found to exhibit significant antimalarial activity against the K1 strain of Plasmodium falciparum. The compound's selectivity index was high, indicating low toxicity alongside potent efficacy .

4.2 Case Study: Antileishmanial Activity

Another study focused on the efficacy of similar compounds against Leishmania donovani. The results indicated that modifications to the benzamide structure could lead to compounds with enhanced antileishmanial properties, positioning this compound as a promising candidate for further development in treating leishmaniasis .

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts among N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide and related compounds:

Compound Name Substituents on Benzamide Amide Side Chain Key Functional Groups Biological Activity/Use Reference
This compound 2-CF₃ 1-hydroxypropan-2-yl -CF₃ (lipophilicity), -OH (H-bond donor) Theoretical: Potential kinase inhibition or agrochemical use
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ 2-hydroxy-1,1-dimethylethyl -CH₃ (electron-donating), -OH (H-bond donor) Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
Capmatinib 2-F, 4-{imidazo[1,2-b][1,2,4]triazin-2-yl} Methyl Fluorine (metabolic stability), heterocyclic moiety c-Met inhibitor for NSCLC
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide 3,4,5-triOH 2-(4-hydroxyphenyl)ethyl Multiple -OH groups (radical scavenging) Potent antioxidant (DPPH IC₅₀ = 22.8 μM)
Flutolanil 2-CF₃ 3-(1-methylethoxy)phenyl -CF₃, ether linkage Fungicide
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(trifluoromethyl)benzamide 3-CF₃ 1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl Dihydrobenzofuran (rigid aromatic system) Structural analog; potential pharmacokinetic modulation

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The trifluoromethyl group’s electron-withdrawing nature increases metabolic stability, as seen in flutolanil and capmatinib . Hydroxyalkyl side chains (e.g., 1-hydroxypropan-2-yl) may balance lipophilicity and solubility, a trait exploitable in CNS-targeted drugs.
  • Therapeutic Potential: While capmatinib targets METex14 mutations , the target compound’s structural simplicity could allow optimization for kinase inhibition or anti-inflammatory applications.

Biological Activity

N-(1-hydroxypropan-2-yl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₁₉H₂₂F₃N₅O₂S
  • Molecular Weight : 431.45 g/mol

The compound features a hydroxypropan-2-yl group and a trifluoromethyl group, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its structural components:

  • Hydroxypropan-2-yl Group : This group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • Trifluoromethyl Group : This moiety increases lipophilicity, facilitating the compound's ability to penetrate cell membranes and interact with hydrophobic pockets in proteins.

These interactions can modulate the activity of various enzymes and receptors, leading to observed therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that modifications to the benzamide structure can enhance antibacterial properties.

Antimalarial Activity

This compound has been explored for its potential as an antimalarial agent. Research indicates that compounds targeting dihydroorotate dehydrogenase (DHODH) show promise in inhibiting Plasmodium falciparum and Plasmodium vivax with IC50 values below 0.03 µM . These findings support further investigation into the compound's efficacy in malaria prophylaxis.

Anti-inflammatory and Analgesic Properties

The compound has been investigated for its anti-inflammatory and analgesic effects. Its mechanism may involve inhibition of specific inflammatory pathways, although detailed studies are required to elucidate these mechanisms fully.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntibacterialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL
AntimalarialPlasmodium falciparumIC50 < 0.03 µM
Anti-inflammatoryVarious inflammatory pathwaysPotential inhibition

Detailed Research Findings

  • Antimicrobial Studies : In vitro evaluations have shown that certain derivatives exhibit potent activity against Gram-positive bacteria, leading to further exploration of structure-activity relationships (SAR) within this class of compounds .
  • Antimalarial Efficacy : A study demonstrated that compounds targeting DHODH could provide effective malaria prophylaxis, with promising results observed in human trials . The ability to inhibit both blood and liver stages of the parasite enhances their therapeutic potential.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed that modifications to the compound's structure could improve metabolic stability, which is crucial for clinical efficacy .

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